molecular formula C18H21BFNO3 B599174 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1333222-45-9

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B599174
CAS RN: 1333222-45-9
M. Wt: 329.178
InChI Key: NPCDRYABULDPRH-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoborane compound . Organoborane compounds are widely used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is synthesized through two substitution reactions . Another similar compound, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide”, is synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has a molecular weight of 417.31, and it is a solid at room temperature . Another similar compound, “2-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine”, has a molecular weight of 311.19 .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure, containing a boronic ester group , is pivotal in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, a fundamental step in creating pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of new drugs. The fluorine atom present in the molecule can significantly alter the biological activity of the synthesized compounds, making it valuable for creating fluorinated derivatives of therapeutic agents .

Material Science

The boron-containing moiety of this compound is essential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. It can be used to introduce boron into conjugated systems, which is crucial for tuning the electronic properties of materials .

Catalysis

This compound can act as a ligand for transition metal catalysts. The pyridine ring can coordinate to metals, thus influencing the catalytic activity and selectivity in various chemical reactions, including oxidation and reduction processes .

Agricultural Research

In the field of agricultural research, derivatives of this compound can be synthesized to study their potential as pesticides or herbicides . The boronic ester group can be crucial for the compound’s activity against various plant pathogens .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reagent in analytical techniques such as mass spectrometry or chromatography . It helps in the identification and quantification of complex molecules in various samples .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has hazard statements H302-H315-H319 . Another similar compound, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, has hazard statements H225 - H261 .

Future Directions

The future directions of research involving similar compounds are promising. For instance, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . Another compound, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, is a significant intermediate of 1H-indazole derivatives .

Mechanism of Action

Mode of Action

Compounds containing a dioxaborolane group are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom forms a covalent bond with a carbon atom on another molecule, facilitating the formation of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it’s recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

3-fluoro-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(20)16(21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDRYABULDPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744589
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1333222-45-9
Record name Pyridine, 3-fluoro-2-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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